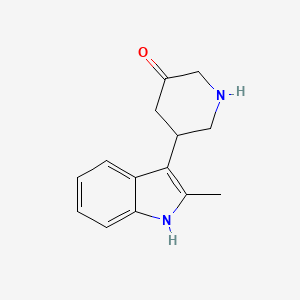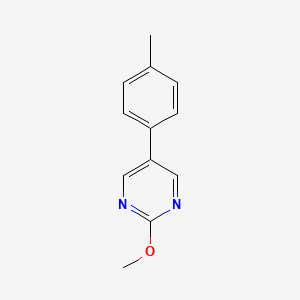![molecular formula C15H15N B13930158 2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)
2-[(E)-2-(4-methylphenyl)ethenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(4-methylphenyl)ethenyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a vinyl group attached to the aniline ring, with a methyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]aniline typically involves the reaction of 4-methylbenzaldehyde with aniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
2-[(E)-2-(4-methylphenyl)ethenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted anilines.
科学研究应用
2-[(E)-2-(4-methylphenyl)ethenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of dyes, pigments, and other materials.
作用机制
The mechanism by which 2-[(E)-2-(4-methylphenyl)ethenyl]aniline exerts its effects involves interactions with various molecular targets. The vinyl group allows for conjugation with other molecules, enhancing its reactivity. The aniline moiety can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
相似化合物的比较
Similar Compounds
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]aniline
- 2-[(E)-2-(4-chlorophenyl)ethenyl]aniline
- 2-[(E)-2-(4-bromophenyl)ethenyl]aniline
Uniqueness
2-[(E)-2-(4-methylphenyl)ethenyl]aniline is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
属性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC 名称 |
2-[(E)-2-(4-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-11H,16H2,1H3/b11-10+ |
InChI 键 |
ZNVSRXCMKDAHQV-ZHACJKMWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)






![3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B13930136.png)
